molecular formula C22H19ClN2O6 B11511393 Diethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Diethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11511393
M. Wt: 442.8 g/mol
InChI Key: ZIEXYWMHBUHJMQ-UHFFFAOYSA-N
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Description

Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound featuring a furobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furobenzofuran core, followed by the introduction of amino and chlorophenyl groups. Key steps include:

    Formation of the Furobenzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an arylglyoxal, under acidic or basic conditions.

    Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines in the presence of catalysts.

    Chlorophenyl Substitution: Electrophilic aromatic substitution to introduce the chlorophenyl group.

    Esterification: The final step involves esterification to form the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of amino groups makes it a candidate for binding to biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The furobenzofuran core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Diethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to the presence of the chlorophenyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C22H19ClN2O6

Molecular Weight

442.8 g/mol

IUPAC Name

diethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C22H19ClN2O6/c1-3-28-21(26)15-12-9-13-16(17(20(25)30-13)22(27)29-4-2)14(18(12)31-19(15)24)10-5-7-11(23)8-6-10/h5-9H,3-4,24-25H2,1-2H3

InChI Key

ZIEXYWMHBUHJMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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